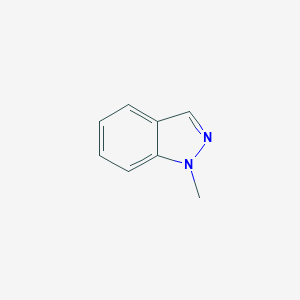

1-Methyl-1H-Indazol

Übersicht

Beschreibung

1-Methylindazole, also known as 1-Methylindazole, is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Methylindazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 195339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Methylindazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylindazole including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Anwendungen

Indazolhaltige heterozyklische Verbindungen, wie z. B. 1-Methyl-1H-Indazol, haben eine Vielzahl von medizinischen Anwendungen . Sie werden verwendet als:

- Antihypertensiva: Diese Verbindungen können helfen, Bluthochdruck zu kontrollieren .

- Krebsmittel: Sie haben Potenzial im Kampf gegen verschiedene Krebsarten gezeigt .

- Antidepressiva: Sie können zur Behandlung von Depressionen eingesetzt werden .

- Entzündungshemmende Mittel: Sie können Entzündungen und Schwellungen reduzieren .

- Antibakterielle Mittel: Sie können Bakterien abtöten oder ihr Wachstum verlangsamen .

Synthese von Indazolen

Die Synthese von 1H- und 2H-Indazolen war in den letzten Jahren ein wichtiges Forschungsgebiet . Zu den Strategien gehören Übergangsmetall-katalysierte Reaktionen, reduktive Cyclisierungsreaktionen und die Synthese von 2H-Indazolen durch konsekutive Bildung von C–N- und N–N-Bindungen .

Inhibitoren der Phosphoinositid-3-Kinase δ

Indazole können als selektive Inhibitoren der Phosphoinositid-3-Kinase δ zur Behandlung von Atemwegserkrankungen eingesetzt werden .

Aufbau von funktionalisierten Indazol-Derivaten

Die übergangsmetall-katalysierte C–H-Aktivierungs-/Annellierungssequenz hat sich als ein günstiges Werkzeug zum Aufbau von funktionalisierten Indazol-Derivaten mit verbesserter Toleranz in medizinischen Anwendungen, funktioneller Flexibilität und struktureller Komplexität herausgestellt

Wirkmechanismus

Target of Action

1-Methyl-1H-indazole, also known as 1-Methylindazole, is a heterocyclic compound that has been found to interact with various targets. It has been demonstrated that the 1H-indazole-3-amine structure, a related compound, is an effective hinge-binding fragment and binds effectively with the hinge region of tyrosine kinase . This suggests that 1-Methyl-1H-indazole may also interact with similar targets, influencing their function and role in cellular processes.

Mode of Action

For instance, in the case of tyrosine kinase, the compound may bind to the enzyme’s active site, inhibiting its activity and leading to changes in downstream signaling pathways .

Biochemical Pathways

The biochemical pathways affected by 1-Methyl-1H-indazole are likely to be diverse, given the compound’s potential interaction with various targets. For instance, if the compound inhibits tyrosine kinase, it could affect multiple signaling pathways downstream of this enzyme, including those involved in cell growth and proliferation .

Result of Action

The molecular and cellular effects of 1-Methyl-1H-indazole’s action would depend on its specific targets and the pathways they are involved in. For instance, if the compound inhibits tyrosine kinase, it could potentially slow down cell growth and proliferation . .

Biochemische Analyse

Biochemical Properties

It is known that indazole derivatives can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the derivative and the biomolecule .

Cellular Effects

It is plausible that 1-Methylindazole could influence cell function by interacting with cellular proteins or enzymes

Molecular Mechanism

It is possible that 1-Methylindazole exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Biologische Aktivität

1-Methylindazole is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects, supported by various studies and case analyses.

Chemical Structure and Properties

1-Methylindazole is an aromatic heterocyclic compound characterized by a five-membered ring containing nitrogen. Its structure can influence its interaction with biological systems, making it a candidate for various pharmacological applications.

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 1-methylindazole derivatives. Research indicates that these compounds exhibit varying degrees of antibacterial and antifungal activities:

- Antibacterial Effects : A study evaluated several derivatives against common bacterial strains, revealing that 1-methylindazole and its derivatives showed promising activity, albeit lower than standard antibiotics .

- Antifungal Properties : The same research found that while the antifungal activity was present, it was less potent compared to established antifungal agents .

| Compound | Activity Type | MIC (µg/mL) | Comparison |

|---|---|---|---|

| 1-Methylindazole Derivative 1 | Antibacterial | 32 | Standard: 16 (Amoxicillin) |

| 1-Methylindazole Derivative 2 | Antifungal | 64 | Standard: 32 (Fluconazole) |

2. Anti-inflammatory Activity

1-Methylindazole has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that certain derivatives significantly inhibited pro-inflammatory cytokines:

- A specific derivative was tested in a carrageenan-induced edema model, showing reduced inflammation comparable to ibuprofen . This suggests potential therapeutic applications in inflammatory diseases.

3. Cytotoxicity and Safety Profile

The cytotoxic effects of 1-methylindazole have been assessed using various cell lines. Notably, acute toxicity studies in rodents indicated moderate toxicity levels:

- The median lethal dose (LD50) was reported at approximately 1144 mg/kg in rats, with observed symptoms including tonic cramps at higher doses . This highlights the need for careful evaluation in therapeutic contexts.

Case Study 1: In Vitro Evaluation

A detailed study examined the cytoprotective activity of 1-methylindazole derivatives on human erythrocytes under oxidative stress conditions. The findings suggested that certain complexes could stabilize red blood cell membranes against oxidative damage, indicating potential for therapeutic use in oxidative stress-related conditions .

Case Study 2: In Vivo Analysis

In vivo assessments using animal models demonstrated that specific derivatives of 1-methylindazole could effectively reduce inflammation and pain in models of arthritis, suggesting their potential as anti-inflammatory agents .

Eigenschaften

IUPAC Name |

1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-10-8-5-3-2-4-7(8)6-9-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUGQXMRKOKBFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158670 | |

| Record name | 1-Methylindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13436-48-1 | |

| Record name | 1-Methylindazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013436481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13436-48-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.